molecular formula C14H15ClN4O2 B1667608 Aronixil CAS No. 86627-15-8

Aronixil

Cat. No. B1667608
CAS RN: 86627-15-8
M. Wt: 306.75 g/mol
InChI Key: PNAYGNCLPYBJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aronixil is a biochemical.

Scientific Research Applications

  • arXiv Preprint Repository : This paper by Rosenbloom (2019) discusses the arXiv preprint repository, an innovative platform created in the early 1990s to enhance access to scientific research. It contains millions of open-access articles across various scientific fields, providing early access to research findings often before they are published in peer-reviewed journals. This highlights the importance of open-access platforms in disseminating scientific knowledge, which could be relevant for understanding the dissemination of research on new pharmaceuticals like "Aronixil" (Rosenbloom, 2019).

  • Scientific Journal Publications : Gunnarsdóttir's study (2005) examines the impact of information and communication technologies on the efficiency of scientific publication dissemination. It specifically looks at the role of electronic unrefereed preprints through arXiv in physics research. This paper may provide context for understanding how emerging drugs are discussed and evaluated in scientific communities (Gunnarsdóttir, 2005).

  • Automated “Bot” Accounts on Twitter : Haustein et al. (2014) explore the implications of automated Twitter accounts distributing links to scientific articles on arXiv. This research offers insights into the role of social media metrics (altmetrics) in measuring the broader and timelier impact of scientific documents, which could be relevant for tracking the dissemination and impact of research on drugs like "Aronixil" (Haustein et al., 2014).

properties

CAS RN

86627-15-8

Product Name

Aronixil

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

2-[[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H15ClN4O2/c1-8-4-3-5-10(9(8)2)17-12-6-11(15)18-14(19-12)16-7-13(20)21/h3-6H,7H2,1-2H3,(H,20,21)(H2,16,17,18,19)

InChI Key

PNAYGNCLPYBJAL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aronixil

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the suspension of N-[4-chloro-6-(2,3-xylidino)-2-pyrimidinyl]-aminoacetic acid ethyl ester (2.23 g; examples 3a and 5) in ethanol (27 ml) at 60° C., 1N NaOH (13.5 ml) is added, and the mixture is heated for 5'; then diluted with water, evporated under vacuum and extracted with diethyl ether (2×20 ml). After acidification with glacial acetic acid, the precipitate is filtered and washed with water to neutrality. The solid is then dried under vacuum with CaCT2, and 1.9 g of the desired acid are obtained (I, 1). With the same method the following compounds have been prepared:
Name
N-[4-chloro-6-(2,3-xylidino)-2-pyrimidinyl]-aminoacetic acid ethyl ester
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CCOC(=O)CNc1nc(Cl)cc(Nc2cccc(C)c2C)n1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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